Product packaging for 1-Hexadecyl-1H-benzimidazole(Cat. No.:)

1-Hexadecyl-1H-benzimidazole

Cat. No.: B13424586
M. Wt: 342.6 g/mol
InChI Key: RWMRETJLJRUDMC-UHFFFAOYSA-N
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Description

1-Hexadecyl-1H-benzimidazole is a useful research compound. Its molecular formula is C23H38N2 and its molecular weight is 342.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38N2 B13424586 1-Hexadecyl-1H-benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H38N2

Molecular Weight

342.6 g/mol

IUPAC Name

1-hexadecylbenzimidazole

InChI

InChI=1S/C23H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-21-24-22-18-15-16-19-23(22)25/h15-16,18-19,21H,2-14,17,20H2,1H3

InChI Key

RWMRETJLJRUDMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=NC2=CC=CC=C21

Origin of Product

United States

The Cornerstone of Innovation: Significance of Benzimidazole Scaffolds in Organic and Medicinal Chemistry

The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is widely recognized as a "privileged" structure in the realms of organic and medicinal chemistry. chemicalbook.comd-nb.infonih.gov This esteemed status is attributed to its versatile biological and chemical properties. d-nb.infoguidechem.com The amphoteric nature of the benzimidazole ring system, possessing both acidic and basic characteristics due to the NH group, allows for a wide range of chemical modifications. d-nb.info

Benzimidazole derivatives are integral to a vast array of pharmaceuticals, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. chemicalbook.comijpsm.comrsc.orgmdpi.com Their ability to interact with various biological macromolecules, including enzymes and receptors, has led to the development of numerous FDA-approved drugs. chemicalbook.com The structural resemblance of the benzimidazole nucleus to natural purines allows it to readily interact with biopolymers, making it a cornerstone in the design of new therapeutic agents. nih.govnih.gov Beyond medicine, these scaffolds are also crucial in the development of dyes, polymers, and other functional materials. rsc.orgrdd.edu.iq

A Journey of Functionalization: Historical Context and Evolution of N Alkylated Benzimidazole Derivatives

The journey of benzimidazole (B57391) chemistry began with its discovery in the 19th century. frontiersin.org However, it was the exploration of its derivatives that unlocked its true potential. Early synthetic methods involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.net A significant leap in the evolution of benzimidazole chemistry was the development of N-alkylation techniques. This process, which involves the substitution of the hydrogen atom on the nitrogen of the imidazole (B134444) ring with an alkyl group, proved to be a critical strategy for modulating the compound's physicochemical properties and biological activities. gsconlinepress.com

Initially, N-alkylation was often carried out using alkyl halides in the presence of a base. researchgate.net Over the years, these methods have been refined to improve yields and incorporate a wide variety of alkyl chains, from simple methyl groups to long, complex substituents. gsconlinepress.comnih.gov The introduction of phase-transfer catalysts and green chemistry approaches, such as microwave-assisted synthesis, has further expanded the synthetic toolbox for creating N-alkylated benzimidazoles. nih.govarkat-usa.org This evolution has enabled the synthesis of a diverse library of derivatives, each with tailored properties for specific applications. The substitution at the N-1 position, in particular, has been shown to significantly influence the chemotherapeutic efficacy of these compounds. nih.gov

The Long Chain Advantage: Research Scope and Unique Significance of the 1 Hexadecyl Moiety Within Benzimidazole Derivatives

Direct N-Alkylation Strategies for this compound Synthesis

The most direct route to this compound involves the N-alkylation of the benzimidazole ring. This reaction typically proceeds by treating benzimidazole, or more commonly its anion, with a suitable 16-carbon alkylating agent, such as 1-bromohexadecane or 1-chlorohexadecane. researchgate.netbohrium.com

The generation of the benzimidazolate anion is a key step, often achieved using a base. Common reagents for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). researchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). For instance, 1H-benzimidazole can be reacted with 4-n-hexadecyloxybenzylchloride in acetonitrile with potassium carbonate under reflux to achieve N-alkylation. bohrium.com An alternative approach involves using a surfactant-mediated aqueous system, such as sodium dodecyl sulphate (SDS) in alkaline water, which can enhance reaction rates by improving the solubility of the reactants. researchgate.netlookchem.com This method is advantageous as it can proceed at ambient temperatures for reactive alkyl halides, though less reactive ones may require heating to 55-60°C. researchgate.netlookchem.com

A typical procedure for direct N-alkylation is as follows:

Benzimidazole is dissolved in a suitable solvent like DMF.

A base, such as sodium hydride, is added to deprotonate the imidazole (B134444) nitrogen, forming the benzimidazolate anion.

The alkylating agent, 1-bromohexadecane, is added to the mixture.

The reaction is stirred, often with heating, for a period ranging from a few hours to overnight to ensure completion.

Workup and purification, typically involving extraction and chromatography, yield the final product, this compound. sigmaaldrich.com

This direct approach is fundamental for attaching long alkyl chains to the benzimidazole core, a structural motif explored for various applications.

Phase Transfer Catalysis in the Synthesis of N-Alkylated Benzimidazoles

Phase-transfer catalysis (PTC) offers a highly efficient and environmentally benign method for the N-alkylation of benzimidazoles. thieme-connect.com This technique is particularly useful for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase containing the base (e.g., NaOH) and an organic phase (e.g., acetonitrile) containing the benzimidazole substrate. thieme-connect.comarkat-usa.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a pyridinophane, facilitates the transfer of the deprotonated benzimidazole anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. thieme-connect.comasianpubs.orggoogle.com

The advantages of PTC include:

Use of inexpensive and environmentally friendly bases like NaOH. thieme-connect.com

Mild reaction conditions and simple procedures. thieme-connect.com

Avoidance of anhydrous solvents and strong, hazardous bases like NaH. researchgate.net

High reaction rates and yields. arkat-usa.org

Dicationic pyridinophanes have been shown to be particularly effective two-centre phase-transfer catalysts for the N-alkylation of benzimidazole with various alkyl bromides, leading to good yields of the corresponding N-alkylated products. thieme-connect.comthieme-connect.com Similarly, novel bis-piperidinium and bis-pyrrolidinium compounds have demonstrated significantly accelerated reaction rates compared to traditional catalysts like cetyltrimethylammonium bromide (CTAB). arkat-usa.org

CatalystSubstrateAlkylating AgentConditionsYield (%)Reference
Pyridinophane 1Benzimidazole1-Bromobutane25% aq. NaOH, CH3CN92 thieme-connect.com
Pyridinophane 2Benzimidazole1-Bromobutane25% aq. NaOH, CH3CN94 thieme-connect.com
TBAB2-MethylbenzimidazoleBenzyl ChlorideSolid phase, grinding, RT, 5 min90 asianpubs.org
Bis-piperidinium saltBenzimidazole1-Bromobutane25% aq. NaOH, CH3CN98 arkat-usa.org
CTABBenzimidazole1-Bromobutane25% aq. NaOH, CH3CN80 arkat-usa.org

This table presents a selection of data on phase-transfer catalyzed N-alkylation of benzimidazoles, showcasing the effectiveness of various catalysts.

Green Chemistry Approaches to Benzimidazole Derivative Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, several eco-friendly methods for synthesizing benzimidazole derivatives have been developed. ijarsct.co.inwjpps.comsphinxsai.com These approaches focus on improving efficiency, minimizing waste, and using less toxic materials compared to conventional methods. ijarsct.co.ineijppr.com

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields by 10-30% compared to conventional heating. eijppr.com This technique has been successfully used for the one-pot synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes. ijarsct.co.in

Solvent-Free Reactions: Performing reactions without a solvent ("neat" conditions) or by grinding solid reactants together minimizes the use and disposal of volatile organic compounds. mdpi.comeijppr.com For example, the N-alkylation of 2-styrylbenzimidazoles has been achieved by simply grinding the reactants with a catalyst at room temperature. asianpubs.org

Use of Green Solvents and Catalysts: Water, ionic liquids (like [BMIM]HSO4), and glycerol (B35011) are being explored as environmentally benign reaction media. mdpi.comasianpubs.org Furthermore, inexpensive, non-toxic, and recoverable catalysts such as zinc acetate (B1210297) or zirconium oxychloride (ZrOCl2·8H2O) provide greener alternatives to traditional acid or metal catalysts. sphinxsai.commdpi.com

MethodReactantsConditionsTimeYield (%)Reference
Conventionalo-Phenylenediamine, Carboxylic AcidHeatingLong reaction timesGood sphinxsai.commdpi.com
Microwave-Assistedo-Phenylenediamine, Aldehyde[BMIM]HSO4, MWShortHigh mdpi.com
Solvent-FreeArylaldehyde, o-PhenylenediamineGrinding, Silica gel-High mdpi.com
Green Catalysto-Phenylenediamine, AldehydeZinc acetate, RT-Excellent sphinxsai.com
Green Solvento-Phenylenediamine, Cinnamic AcidGlycerol, 170-180 °C1 hGood asianpubs.org

This table compares various green synthesis approaches for benzimidazole derivatives with conventional methods, highlighting improvements in reaction time and yield.

Synthesis of Hybrid Benzimidazole Architectures

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. tandfonline.com Benzimidazole is a popular scaffold for creating such hybrid compounds, aiming to produce novel structures with enhanced biological activities.

The fusion of benzimidazole and triazole rings has yielded compounds with significant therapeutic potential. tandfonline.comnih.gov The most prominent method for synthesizing these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tandfonline.comtandfonline.com

The general synthetic route involves:

Propargylation of Benzimidazole: A benzimidazole derivative, such as 2-mercaptobenzimidazole, is reacted with propargyl bromide to introduce an alkyne functional group. tandfonline.com

Formation of an Azide (B81097): A separate aromatic or aliphatic compound is converted into an azide derivative.

Click Reaction: The propargylated benzimidazole and the azide are reacted in the presence of a copper(I) catalyst (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) to form the 1,4-disubstituted 1,2,3-triazole ring that links the two moieties. tandfonline.comfrontiersin.org

This modular approach allows for the creation of large libraries of hybrid compounds by varying the starting benzimidazole and azide components. tandfonline.comfrontiersin.org

Starting BenzimidazoleAzide ComponentResulting Hybrid StructureReference
1-(2-propyn-1-yl)-2-(2-propyn-1-ylthio)-1H-BenzimidazoleSubstituted Aryl Azidesbis-1,2,3-Triazoles linked to 2-mercapto-benzimidazole tandfonline.com
N-propargylated benzimidazole derivativesSubstituted 2-azido-1-(indolin-1-yl) ethanoneBenzimidazole-1,2,3-triazole-indoline derivatives nih.gov
Propargylated benzimidazoleVarious Aromatic Azides1,4-disubstituted-1,2,3-triazole-benzimidazole hybrids tandfonline.com
2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazoles-Scaffold A hybrids frontiersin.org

This table lists examples of benzimidazole-triazole hybrid systems synthesized via click chemistry.

Hybrids incorporating both benzimidazole and 1,3,4-thiadiazole (B1197879) rings are another class of compounds with notable biological activities. acs.orgscielo.br The synthesis of these molecules is typically a multi-step process. acs.orgacs.org

A common synthetic pathway proceeds as follows:

A starting benzimidazole derivative containing a carboxylic acid or ester group is converted into a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. acs.orgscielo.bracs.org

The resulting hydrazide is then treated with an appropriate isothiocyanate (RNCS) in a solvent like ethanol (B145695) to form a thiosemicarbazide (B42300) intermediate. scielo.bracs.org

The final step is the acid-catalyzed cyclization of the thiosemicarbazide. Strong acids, such as concentrated sulfuric acid, are used to dehydrate and cyclize the intermediate, forming the 5-amino-1,3,4-thiadiazole ring linked to the benzimidazole core. scielo.bracs.org

This sequential approach allows for structural diversity by varying the substituents on both the initial benzimidazole and the isothiocyanate used in the second step. acs.orgnih.gov

Benzimidazole PrecursorKey ReagentsResulting Hybrid StructureReference
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoateHydrazine hydrate, Isothiocyanates, H2SO4N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amines acs.org
Methyl 4-(1H-benzo[d]imidazole-2-yl)benzoateHydrazine hydrate, Isothiocyanates, H2SO45-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N-substituted-1,3,4-thiadiazol-2-amines acs.org
4-(5-chloro-1H-benzo[d]imidazol-2-yl)benzoateHydrazine hydrate, Isothiocyanates, H2SO4N-substituted-5-(4-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amines scielo.br

This table outlines the synthesis of various benzimidazole-thiadiazole hybrids.

Benzimidazole-Schiff base derivatives are readily synthesized through the condensation reaction of an amino-substituted benzimidazole with an aldehyde or a ketone. researchgate.netmdpi.com The resulting imine (–C=N–) linkage is the defining feature of these Schiff bases. derpharmachemica.com

The synthesis is generally straightforward:

An amino-benzimidazole, most commonly 2-aminobenzimidazole, is reacted with a selected aldehyde or ketone. researchgate.netderpharmachemica.comgoogle.com

The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. researchgate.netd-nb.info

Catalysts, such as organic acids like methane (B114726) sulfonic acid, can be used to improve the reaction rate. derpharmachemica.com

Microwave irradiation is also an effective green method for synthesizing these derivatives, offering short reaction times and high yields. google.com

The wide availability of diverse aldehydes and ketones allows for the creation of a vast array of benzimidazole-Schiff base derivatives with different substituents, enabling extensive structure-activity relationship studies. mdpi.com

Amine ComponentCarbonyl ComponentReaction ConditionsResulting Hybrid StructureReference
Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amideSubstituted AnilinesReflux in ethanolSchiff bases with benzimidazole scaffold researchgate.netd-nb.info
2-AminobenzimidazoleSubstituted BenzaldehydesMethane sulfonic acid, solvent-free, RT2-((Substituted-benzylidene)amino)-1H-benzimidazoles derpharmachemica.com
N-hexyl-1H-benzimidazol-2-amine4-(diethylamino)-2-hydroxybenzaldehyde-Schiff base with hexyl side chain on benzimidazole mdpi.com
2-AminobenzimidazoleSubstituted BenzaldehydesMicrowave irradiation (100-400W), 105-115°CBenzimidazole Schiff base derivatives google.com

This table provides examples of synthetic routes to various benzimidazole-Schiff base derivatives.

Other Fused and Conjugated Benzimidazole Frameworks

The synthesis of fused and conjugated benzimidazole frameworks represents a significant area of research in organic and medicinal chemistry. These polycyclic structures, where the benzimidazole core is annulated with other ring systems, often exhibit unique photophysical properties and biological activities, making them valuable scaffolds in materials science and drug discovery. researchgate.netiosrjournals.orgresearchgate.net The expansion of the π-conjugated system through ring fusion can lead to novel organic semiconductors, fluorescent materials, and potent therapeutic agents. researchgate.netnih.gov Methodologies for constructing these complex architectures are diverse, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and domino processes. nih.govarkat-usa.org

A variety of synthetic strategies have been developed to access these intricate molecular frameworks. These methods can be broadly categorized based on the nature of the key bond-forming or cyclization step. encyclopedia.pub Common approaches include the condensation of functionalized benzimidazoles with suitable reaction partners, intramolecular cyclizations of pre-functionalized precursors, and domino reactions that form multiple rings in a single operation. nih.govarkat-usa.org The choice of synthetic route often depends on the desired substitution pattern and the nature of the fused ring system.

Recent advancements have focused on developing more efficient, selective, and environmentally benign protocols. rsc.org This includes the use of transition-metal catalysis, green chemistry techniques like solvent-free reactions, and the development of one-pot multi-component reactions. nih.govrsc.org

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Transition-metal catalysis has emerged as a powerful tool for the construction of complex fused benzimidazole systems. These methods often proceed via C-H activation, carbene insertion, or domino processes, allowing for the efficient formation of multiple bonds and rings in a single step. nih.govacs.org

One prominent strategy involves the rhodium(III)-catalyzed [4+2] annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds like 2-diazocyclohexane-1,3-diones. acs.org This reaction acts as a C2 synthon, leading exclusively to the formation of benzimidazole-fused quinolines. acs.org In a divergent approach, when the same 2-arylbenzimidazoles are reacted with diazonaphthalen-1(2H)-ones, a [4+1] annulation occurs, yielding spirocyclic benzimidazole-fused isoindoles. acs.org The selectivity of the reaction is controlled by the nature of the α-diazo carbonyl compound used. acs.org

Similarly, Rh(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates has been reported to produce benzimidazole-fused isoindoles through a cascade of C-H activation, ortho-alkenylation, and intramolecular annulation. acs.org Interestingly, the choice of catalyst can alter the outcome; using a ruthenium(II) catalyst with internal alkyne amides directs the reaction towards the formation of benzo researchgate.netrsc.orgimidazo[2,1-a]isoindole acetamides. acs.org

Copper catalysis has also been effectively employed in domino reactions to assemble polycyclic benzimidazoles. nih.gov An efficient method utilizes a copper-catalyzed domino addition/double cyclization of bis-(o-haloaryl)carbodiimides to construct a wide variety of polycyclic benzimidazole derivatives. nih.gov This one-pot process facilitates the convenient formation of multiple bonds and polycyclic systems. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Fused Benzimidazoles
Starting MaterialsCatalyst/ReagentsFused System FormedKey ProcessReference
2-Arylbenzimidazole, 2-Diazocyclohexane-1,3-dioneRh(III)Benzimidazole-fused quinoline[4+2] Annulation acs.org
2-Arylbenzimidazole, Diazonaphthalen-1(2H)-oneRh(III)Spirocyclic benzimidazole-fused isoindole[4+1] Annulation acs.org
2-Arylbenzimidazole, AlkynoateRh(III)Benzo researchgate.netrsc.orgimidazo[2,1-a]isoindole[4+1] C-H/N-H Annulation acs.org
Bis-(o-haloaryl)carbodiimideCu CatalystPolycyclic benzimidazoleDomino Addition/Double Cyclization nih.gov

Solid-State and Green Synthetic Approaches

In line with the principles of green chemistry, solvent-free and solid-state synthetic methods have been developed for polycyclic benzimidazole derivatives. nih.govbgsu.edu These methods aim to minimize waste, avoid hazardous solvents, and simplify purification procedures. bgsu.edu

A notable example is the solvent-free solid-state condensation of arylene diamines with carboxylic acid anhydrides in the presence of zinc acetate. nih.govbgsu.edu This "green" process is used to prepare important n-type semiconductors like naphthalene (B1677914) tetracarboxylic acid bisbenzimidazole (NTCBI) and perylene (B46583) tetracarboxylic acid bisbenzimidazole (PTCBI). bgsu.edu The reaction proceeds by heating the reactants in the solid state, and the products can be isolated and purified directly by train sublimation, often yielding materials with purity exceeding 99%. bgsu.edu This method offers yields that are superior or comparable to traditional solution-based procedures while being easier to perform. bgsu.edu

Table 2: Green Synthesis of Polycyclic Benzimidazoles
ReactantsCatalyst/ConditionsProduct ExampleKey FeaturesReference
Arylene diamines, Carboxylic acid anhydridesZinc acetate, Solid-state heatingNaphthalene tetracarboxylic acid bisbenzimidazole (NTCBI)Solvent-free, Direct sublimation purification nih.govbgsu.edu
Arylene diamines, Carboxylic acid anhydridesZinc acetate, Solid-state heatingPerylene tetracarboxylic acid bisbenzimidazole (PTCBI)High purity (>99%), Environmentally benign bgsu.edu

Other Cyclization Strategies

A range of other cyclization strategies are employed to create fused benzimidazole frameworks, often starting from pre-functionalized anilines or benzimidazoles. encyclopedia.pubresearchgate.net

Oxidative cyclization is a common route, where aniline (B41778) derivatives containing a cyclic amine at the ortho position are cyclized. encyclopedia.pub For instance, 2-(morpholin-4-yl)aniline can be treated with Oxone® at room temperature to yield 3,4-Dihydro-1H- researchgate.netCurrent time information in Bangalore, IN.oxazino[4,3-a]benzimidazole in good yield. encyclopedia.pub

Another facile procedure involves a deprotection and cyclization sequence to create fused benzimidazole-imidazole scaffolds. researchgate.net This methodology utilizes acidic conditions for the benzimidazole ring closure and provides high yields, showing potential for the synthesis of diverse bioactive compounds. researchgate.net

Transition-metal-free approaches have also been developed, such as the synthesis of fused benzimidazoles via the successive nucleophilic additions of benzimidazole derivatives to aryne precursors. rsc.org This strategy, using reagents like cesium fluoride (B91410) (CsF) and potassium carbonate (K2CO3), tolerates a wide range of functional groups and affords the desired products in good to excellent yields. rsc.org

Furthermore, benzimidazole-chalcone derivatives can be synthesized through Claisen-Schmidt condensations, reacting a benzimidazole intermediate with substituted aromatic aldehydes in the presence of a base. nih.gov These conjugated systems serve as scaffolds for further structural diversification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzimidazole ring and the aliphatic protons of the hexadecyl chain.

In a typical ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO), the following characteristic peaks are observed: a singlet for the imidazole proton, and multiplets for the aromatic protons. The hexadecyl chain exhibits a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the nitrogen atom, a quintet for the adjacent methylene group, and a broad singlet or multiplet for the remaining methylene protons. rsc.org For instance, one study reported the following chemical shifts (δ) in ppm: 7.58 (s, 1H, imidazole), 7.13 (s, 1H, imidazole), 6.86 (s, 1H, imidazole), 3.92 (t, 2H, hexadecyl-1 methylene), 1.67 (quintet, 2H, hexadecyl-2 methylene), 1.22 (broad s, 26H, hexadecyl-3–15 methylene), and 0.85 (t, 3H, hexadecyl-16 methyl). rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Imidazole-H7.58singlet-
Imidazole-H7.13singlet-
Imidazole-H6.86singlet-
Hexadecyl-1 CH₂3.92triplet8
Hexadecyl-2 CH₂1.67quintet8
Hexadecyl-3-15 CH₂1.22broad singlet-
Hexadecyl-16 CH₃0.85triplet8
Data sourced from a study using d6-DMSO as the solvent. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In substituted benzimidazoles, the chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the nature and position of the substituents. arabjchem.orgmdpi.com The presence of the hexadecyl group at the N-1 position influences the electronic distribution within the benzimidazole core, leading to specific chemical shifts for each carbon atom.

For benzimidazole derivatives, the C2 carbon typically appears at a distinct chemical shift. mdpi.com The spectra of 2-alkyl-benzimidazoles often show a downfield shift of the C2 signal by 10–15 ppm compared to the unsubstituted benzimidazole. mdpi.com In some cases, particularly with N-unsubstituted benzimidazoles, tautomerism can lead to broadened signals or an averaging of signals for certain carbon atoms in the benzimidazole ring. arabjchem.orgresearchgate.net However, for N-substituted derivatives like this compound, this effect is generally absent, resulting in a well-resolved spectrum with distinct signals for each carbon. beilstein-journals.org

Interactive Data Table: Representative ¹³C NMR Data for Benzimidazole Derivatives

Carbon Atom Typical Chemical Shift Range (δ, ppm)
C2 (Benzimidazole)149 - 152
C3a/C7a (Benzimidazole)135 - 144
C4/C7 (Benzimidazole)111 - 123
C5/C6 (Benzimidazole)121 - 123
Alkyl Chain Carbons14 - 62
Note: This table provides a general range based on various benzimidazole derivatives. Specific values for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the alkyl chain and the aromatic ring, C=N and C=C stretching vibrations of the benzimidazole moiety, and various bending vibrations.

The N-H stretching vibration, typically seen in unsubstituted benzimidazoles between 2540 and 3060 cm⁻¹, would be absent in this compound due to the substitution on the nitrogen atom. researchgate.net Instead, the spectrum would be dominated by the aliphatic C-H stretching bands from the hexadecyl group, usually appearing in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. orientjchem.org The characteristic vibrations of the benzimidazole ring, including C=N and C=C stretching, are expected in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aliphatic C-H Stretch2850-2960
Aromatic C-H Stretch3000-3100
C=N Stretch (Imidazole)~1620
C=C Stretch (Aromatic)1400-1600
C-H Bending (Alkyl)~1465 and ~1375
C-H Out-of-plane Bending (Aromatic)700-900
This table is based on general spectral data for benzimidazole and alkyl-substituted compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. researchgate.netscispace.com Fragmentation of the molecular ion can occur through various pathways, including cleavage of the C-N bonds in the imidazole ring or elimination of fragments from the alkyl chain. researchgate.net The base peak in the mass spectrum of many benzimidazole derivatives is often the molecular ion, indicating its relative stability. scispace.com HRMS would allow for the precise determination of the molecular formula of this compound. For the parent compound, 1H-Benzimidazole, the molecular ion [M-H]⁻ is observed at m/z 117.04587 in negative ion mode and the [M+H]⁺ ion is seen at m/z 119.06079 in positive ion mode. massbank.euufz.de

X-ray Diffraction (XRD) and Single Crystal Structural Analysis

The benzimidazole core is generally planar. researchgate.netnih.gov In the crystal lattice, molecules are often stabilized by intermolecular interactions such as π-π stacking and hydrogen bonds (if suitable functional groups are present). researchgate.net For example, in the crystal structure of 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one, the benzimidazole moiety is nearly planar and is oriented almost perpendicular to the attached triazole ring. nih.gov The crystal packing is influenced by C-H···O and C-H···π interactions. nih.gov For this compound, it is expected that the long alkyl chains would significantly influence the crystal packing, likely leading to layered structures with van der Waals interactions between the chains.

Interactive Data Table: Representative Crystal Data for a Benzimidazole Derivative

Parameter Value for 1-Benzyl-1H-benzimidazol-2(3H)-one
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.8652 (7)
b (Å)5.7975 (3)
c (Å)14.9337 (7)
β (°)109.5346 (12)
V (ų)1131.33 (10)
This data is for a related benzimidazole derivative and serves as an example of the type of information obtained from single crystal X-ray diffraction. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of benzimidazole and its derivatives are typically characterized by multiple absorption bands corresponding to π→π* transitions. mdpi.com

The parent 1H-benzimidazole shows absorption maxima around 243, 274, and 279 nm in ethanol. nist.gov The introduction of an alkyl substituent on the nitrogen atom, such as a hexadecyl group, can cause a shift in these absorption bands. mdpi.com This shift is often attributed to hyperconjugation, where the σ-electrons of the alkyl C-H bonds interact with the π-system of the benzimidazole ring. mdpi.com For instance, the UV-Vis spectrum of N-Butyl-1H-benzimidazole shows a peak at 248 nm and another at 295 nm, with the latter being attributed to the π→π* transition in the benzimidazole fragment. mdpi.com The absorption and emission spectra of 1H-benzimidazole dissolved in acetonitrile show distinct structural features. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima for Benzimidazole and a Derivative

Compound Solvent λ_max (nm)
1H-BenzimidazoleEthanol243, 274, 279
N-Butyl-1H-benzimidazoleTHF248, 295
Data sourced from NIST and a study on N-Butyl-1H-benzimidazole. mdpi.comnist.gov

Surface Analytical Techniques for Interfacial Adsorption Studies

The protective properties of this compound are directly linked to its ability to form a stable and uniform adsorbed layer on a substrate surface. To investigate this phenomenon, researchers employ a suite of surface-sensitive techniques. These methods allow for the chemical and morphological characterization of the thin films formed by the benzimidazole derivative.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique that provides quantitative elemental and chemical state information of the top few nanometers of a material's surface. In the context of this compound adsorption, XPS is instrumental in confirming the presence of the inhibitor on the surface and elucidating the nature of its interaction with the substrate.

Detailed analysis of a closely related derivative, 1-octadecyl-1H-benzimidazole (OBI), which has a similar molecular structure with a C18 alkyl chain, reveals the typical information that can be gleaned from XPS studies. ias.ac.in When a copper surface is modified with an OBI film, the XPS survey spectrum confirms the presence of carbon (C), nitrogen (N), and oxygen (O), alongside the copper (Cu) from the substrate. ias.ac.in

High-resolution XPS spectra of the individual elements provide more in-depth information. The C 1s spectrum can be deconvoluted into multiple peaks, which correspond to the different chemical environments of the carbon atoms within the OBI molecule. These typically include:

C-C/C-H bonds from the long alkyl chain and the benzene (B151609) ring.

C-N bonds within the benzimidazole ring.

N-C=N bonds characteristic of the imidazole moiety.

The N 1s spectrum is particularly informative. For the OBI film, the N 1s spectrum shows peaks that can be attributed to the nitrogen atoms in the benzimidazole ring. The binding energies of these nitrogen atoms can indicate their involvement in the coordination with the metal surface. For instance, a shift in the N 1s peak to a higher binding energy compared to the free inhibitor molecule can suggest the formation of a coordinate bond with the metal ions. ias.ac.in In the case of OBI on copper, the N 1s spectrum shows a peak around 399.8 eV, which is attributed to the nitrogen atoms of the benzimidazole ring interacting with the copper surface. ias.ac.in

The analysis of the Cu 2p spectrum from the substrate can also provide evidence of the interaction. The formation of a protective film can lead to a decrease in the intensity of the Cu 2p peaks and may show the presence of different copper oxidation states (e.g., Cu(I) or Cu(II)) involved in the complex formation with the benzimidazole derivative.

Table 1: Representative XPS Data for a 1-Alkyl-1H-benzimidazole Derivative (OBI) on Copper

ElementHigh-Resolution SpectrumBinding Energy (eV)Assignment
C 1sPeak 1~284.6C-C/C-H (Alkyl chain, Benzene ring)
Peak 2~285.8C-N (Benzimidazole ring)
N 1sPeak 1~399.8N atoms in benzimidazole ring interacting with Cu
Cu 2pCu 2p3/2~932.5Metallic Copper (substrate)
Cu 2p1/2~952.3Metallic Copper (substrate)

Note: The binding energies are approximate and can vary slightly depending on the specific experimental conditions and the substrate.

Field Emission Scanning Electron Microscopy-Energy Dispersive X-ray (FESEM-EDX)

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface morphology, while Energy Dispersive X-ray (EDX) analysis allows for the elemental mapping of the surface. The combination of these techniques is crucial for visualizing the inhibitor film and confirming its elemental composition across the surface.

FESEM imaging can reveal the formation of a protective film by comparing the surface of a bare substrate with one treated with this compound. A bare, polished metal surface will typically appear smooth with some polishing scratches. After the adsorption of the inhibitor, FESEM images often show a smoother surface, indicating the formation of a uniform film that covers the substrate's irregularities. In corrosion studies, FESEM is used to show that in the presence of the inhibitor, the surface is protected from the corrosive attack, appearing much smoother and less damaged compared to a surface exposed to the corrosive environment without the inhibitor. researchgate.net

EDX analysis coupled with FESEM provides elemental maps of the surface. For a surface treated with this compound, the EDX spectrum will show peaks corresponding to carbon and nitrogen, which are the main constituents of the inhibitor, in addition to the elements of the substrate. This confirms the presence and distribution of the inhibitor on the surface. The relative intensities of the elemental peaks can give a semi-quantitative measure of the inhibitor's presence. For example, a study on a similar benzimidazole derivative showed a significant increase in the carbon and nitrogen signals on the metal surface after treatment, confirming the adsorption of the inhibitor. ias.ac.in

Table 2: Typical Elemental Composition from EDX Analysis of a Metal Surface with and without 1-Alkyl-1H-benzimidazole Derivative Film

ElementAtomic % (Bare Metal)Atomic % (With Inhibitor Film)
CLow (adventitious carbon)Significantly Increased
NNot DetectedDetected
OPresent (native oxide)May vary
Substrate MetalHighSlightly Decreased (due to film coverage)

The combination of FESEM and EDX provides compelling visual and elemental evidence for the formation of a protective film of this compound on a substrate, which is essential for understanding its mechanism of action.

Computational Chemistry and Theoretical Investigations of 1 Hexadecyl 1h Benzimidazole Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For 1-Hexadecyl-1H-benzimidazole, DFT calculations, often utilizing basis sets like B3LYP/6-31G(d,p), are employed to determine its optimized molecular geometry and various electronic properties. nih.gov

Key molecular and electronic properties of this compound that can be elucidated through DFT include:

Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These parameters are fundamental to understanding the molecule's three-dimensional structure.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. mdpi.com In this compound, the nitrogen atoms of the benzimidazole (B57391) ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms attached to the ring and the alkyl chain are regions of positive potential (electrophilic).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution and intramolecular interactions. It can reveal hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
EHOMO ~ -6.0 to -6.5 eV Indicates the electron-donating ability of the molecule.
ELUMO ~ -1.5 to -2.0 eV Indicates the electron-accepting ability of the molecule.
Egap (LUMO-HOMO) ~ 4.0 to 4.5 eV Reflects the chemical reactivity and stability. A larger gap suggests higher stability.

| Dipole Moment | ~ 2.0 to 3.0 Debye | Influences the molecule's solubility in polar solvents and its intermolecular interactions. |

Note: The values in this table are theoretical predictions based on DFT calculations for similar long-chain N-alkyl benzimidazoles and are subject to the level of theory and basis set used.

Molecular Dynamics (MD) Simulations for Interfacial and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations are instrumental in understanding its behavior in different environments, such as in solution or at interfaces. These simulations can provide detailed information on conformational changes, solvation effects, and interactions with other molecules over time. nih.gov

The long hexadecyl chain of this compound imparts significant amphiphilic character to the molecule. This makes its interfacial and solution behavior particularly interesting.

Solution Behavior: In aqueous solutions, this compound is expected to exhibit surfactant-like properties, potentially forming micelles or other aggregates. MD simulations can model these aggregation processes and determine critical micelle concentrations. The benzimidazole head group would be oriented towards the aqueous phase, while the hydrophobic hexadecyl tails would form the core of the micelle.

Interfacial Behavior: At an oil-water or air-water interface, this compound would orient itself with the polar benzimidazole group in the aqueous phase and the nonpolar hexadecyl chain in the non-aqueous or air phase. MD simulations can be used to study the packing of these molecules at the interface and their effect on interfacial tension.

Quantum Chemical Studies of Reactivity and Interaction Mechanisms

Quantum chemical studies, which include methods like DFT, provide a theoretical framework for understanding the reactivity of this compound and its interaction mechanisms with other chemical species. electrochemsci.org

Interaction Mechanisms: Quantum chemical calculations can be used to model the interactions of this compound with other molecules, such as metal ions or biological macromolecules. These studies can elucidate the nature of the interactions, whether they are covalent, ionic, hydrogen bonding, or van der Waals forces. The lone pair of electrons on the nitrogen atoms of the benzimidazole ring makes it a good ligand for metal coordination.

In Silico Approaches to Molecular Properties and Lead Optimization

In silico methods encompass a wide range of computational techniques used to predict molecular properties and to guide the process of lead optimization in drug discovery. For this compound, these approaches can be used to estimate its physicochemical properties and to suggest modifications to its structure to improve its potential as a therapeutic agent.

Prediction of Physicochemical Properties: Various software tools can predict properties such as logP (octanol-water partition coefficient), aqueous solubility, polar surface area (PSA), and molecular weight. For this compound, the long alkyl chain is expected to result in a high logP value, indicating high lipophilicity and low aqueous solubility.

Lead Optimization: If this compound is considered a lead compound, in silico methods can be used to explore the effects of structural modifications on its activity and properties. For example, the introduction of polar functional groups on the benzimidazole ring or the alkyl chain could be investigated to modulate its solubility and pharmacokinetic profile.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. spast.org For this compound, molecular docking simulations can be used to investigate its potential binding to a biological target, such as a protein or a nucleic acid.

Binding Mode Prediction: Docking algorithms can predict the most likely binding pose of this compound within the active site of a target protein. This can provide insights into the key interactions that stabilize the ligand-protein complex.

Interaction Analysis: The benzimidazole core of the molecule can participate in various interactions, including hydrogen bonding (with the N-H group if present, or as a hydrogen bond acceptor at the other nitrogen), π-π stacking with aromatic amino acid residues, and hydrophobic interactions. ukm.my The long hexadecyl chain would primarily engage in hydrophobic and van der Waals interactions with nonpolar regions of the binding site.

Binding Affinity Estimation: Docking programs often provide a scoring function to estimate the binding affinity of the ligand for the target. This can be used to rank different benzimidazole derivatives based on their predicted potency.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies for Benzimidazole Derivatives

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. nih.gov For benzimidazole derivatives, including this compound, various computational models can predict their ADME profiles. rsc.org

Absorption: The high lipophilicity of this compound, as suggested by its long alkyl chain, would likely lead to good passive diffusion across cell membranes. However, its low aqueous solubility could be a limiting factor for oral absorption.

Distribution: Due to its lipophilic nature, the compound is expected to have a high volume of distribution and may accumulate in fatty tissues. It is also likely to exhibit high plasma protein binding.

Metabolism: The benzimidazole ring is susceptible to metabolic transformations, such as oxidation by cytochrome P450 enzymes. The hexadecyl chain can also undergo metabolic processes like omega-oxidation.

Excretion: The route and rate of excretion would depend on the extent of metabolism and the physicochemical properties of the metabolites.

Table 2: Predicted ADME Properties for this compound

ADME Property Predicted Outcome Rationale
Human Intestinal Absorption High High lipophilicity favors passive diffusion across the gut wall.
Aqueous Solubility Low The long hydrophobic hexadecyl chain dominates the molecule's properties.
Blood-Brain Barrier (BBB) Penetration Likely High lipophilicity often correlates with the ability to cross the BBB.
CYP450 Inhibition Possible The benzimidazole core is a common scaffold in many drugs and can interact with metabolic enzymes.

| Plasma Protein Binding | High | Lipophilic compounds tend to bind extensively to plasma proteins like albumin. |

Note: These are general predictions based on the structure of this compound and typical in silico models for ADME profiling.

Applications in Materials Science and Engineering for 1 Hexadecyl 1h Benzimidazole and Derivatives

Corrosion Inhibition Properties and Mechanistic Insights

1-Hexadecyl-1H-benzimidazole (HDBI) has been identified as a highly effective corrosion inhibitor, particularly for metals like low carbon steel in aggressive acidic environments such as 15% hydrochloric acid (HCl). nih.govmdpi.com Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com The long hexadecyl chain enhances its surface coverage and hydrophobicity, while the benzimidazole (B57391) group provides active sites for strong adsorption.

Electrochemical Evaluation Techniques

The performance of HDBI as a corrosion inhibitor has been rigorously assessed using a suite of electrochemical techniques that provide insight into the metal-solution interface.

Electrochemical Impedance Spectroscopy (EIS) : EIS is used to study the resistance and capacitance properties of the metal surface. In the presence of benzimidazole derivatives, Nyquist plots typically show an increase in the diameter of the semicircles as the inhibitor concentration rises. rsc.orgnih.gov This indicates an increase in the charge transfer resistance (Rct), signifying a lower corrosion rate due to the formation of an insulating protective layer by the inhibitor molecules on the metal surface. nih.gov

Potentiodynamic Polarization : This technique measures the influence of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Studies on HDBI and related benzimidazole derivatives show that they act as mixed-type inhibitors, meaning they suppress both reactions. nih.govrsc.orgresearchgate.net The presence of the inhibitor shifts the polarization curves to lower current densities. rsc.org For HDBI, a concentration of just 50 mg L⁻¹ was sufficient to achieve a remarkable 97% corrosion inhibition efficiency on low carbon steel in 15% HCl at 25°C. nih.gov

Electrochemical Frequency Modulation (EFM) : EFM is a non-destructive technique that can determine the corrosion current density without needing a Tafel plot extrapolation. It provides causality factors that help validate the experimental data. While not specifically detailed in the available research for HDBI, it is a standard technique used to confirm the corrosion rates and inhibition efficiencies obtained from other methods like EIS and potentiodynamic polarization for benzimidazole-based inhibitors. semanticscholar.org

The collective data from these techniques confirm the exceptional ability of HDBI to mitigate corrosion.

Inhibition Efficiency of this compound (HDBI)
MetalCorrosive MediumInhibitor ConcentrationTemperatureInhibition Efficiency (η%)Reference
Low Carbon Steel15% HCl50 mg L⁻¹25°C (298.15 K)97% nih.gov
Mild Steel15% HCl50 mg L⁻¹25°C (298.15 K)95% mdpi.com

Adsorption Behavior and Thermodynamic Analysis

The mechanism of corrosion inhibition is intrinsically linked to the adsorption of the inhibitor molecules on the metal surface. The nature of this adsorption can be understood through adsorption isotherms and thermodynamic calculations.

For this compound, the adsorption process on steel surfaces in HCl solution is well-described by the Langmuir Adsorption Isotherm . nih.gov The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface at a fixed number of active sites. semanticscholar.orgosti.gov The fit of experimental data to this isotherm suggests that the HDBI molecules form a uniform, protective monolayer, effectively blocking the corrosive species from reaching the metal. nih.govsemanticscholar.org

Thermodynamic analysis provides deeper insight into the spontaneity and nature of the adsorption. The standard Gibbs free energy of adsorption (ΔG°ads) is a key parameter. For benzimidazole derivatives, ΔG°ads values are typically in the range of -40.0 kJ mol⁻¹ to -43.1 kJ mol⁻¹, which indicates a strong interaction between the inhibitor and the metal surface. d-nb.info Generally, values of ΔG°ads around -20 kJ mol⁻¹ or less negative are associated with electrostatic interactions (physisorption), while values around -40 kJ mol⁻¹ or more negative suggest charge sharing or transfer between the inhibitor and the metal, indicative of chemical adsorption (chemisorption). osti.gov The adsorption of HDBI is predicted to be chemisorption, involving the formation of coordinate bonds between the nitrogen atoms of the benzimidazole ring and the vacant d-orbitals of iron atoms on the steel surface. nih.gov

Characterization of Surface Film Formation on Metal Substrates

To visually and chemically confirm the formation of a protective film by the inhibitor, various surface analysis techniques are employed. These methods provide direct evidence of the inhibitor's adsorption and its effect on the surface morphology.

Scanning Electron Microscopy (SEM) : SEM images of metal surfaces exposed to acidic solutions without an inhibitor typically show a rough and damaged surface due to severe corrosion. In contrast, surfaces treated with benzimidazole inhibitors exhibit a much smoother topography, confirming the formation of a protective layer that prevents acid attack. nih.gov

Atomic Force Microscopy (AFM) : AFM provides three-dimensional topographical information at high resolution. It can quantify the reduction in surface roughness in the presence of an inhibitor. For example, the surface roughness of mild steel exposed to 0.5 M HCl was measured at 42.18 nm, but in the presence of a benzimidazole inhibitor, it was reduced to 12.69 nm, demonstrating the formation of a uniform protective film. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the surface. Analysis of a protected metal surface can detect the presence of nitrogen and carbon from the benzimidazole inhibitor, confirming its adsorption and incorporation into the surface film. semanticscholar.org

These techniques collectively verify that this compound forms a stable, adherent, and dense protective film on metal surfaces, which is the basis of its excellent corrosion inhibition properties. semanticscholar.orgnih.gov

Development of Functional Materials

The benzimidazole moiety is a valuable building block in polymer chemistry and materials science due to its rigid structure, high thermal stability, and unique electronic properties. google.com While research specifically on this compound as a monomer or additive is emerging, the broader class of benzimidazole derivatives is widely used to create high-performance functional materials.

Incorporation into Polymer Matrices for Enhanced Material Properties

The incorporation of the benzimidazole structure into polymer backbones or as an additive is a proven strategy to enhance thermal stability, flame retardancy, and chemical resistance.

Thermal Stability : Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and mechanical stability. nih.gov Incorporating benzimidazole units into other polymers, such as polyimides, significantly enhances their thermal properties. For instance, polyimide films copolymerized with a benzimidazole-containing diamine exhibit high glass transition temperatures (Tg) up to 448°C and a 5% weight loss decomposition temperature (Td5) of 554°C. nih.gov The rigid, aromatic nature of the benzimidazole ring and the potential for strong intermolecular hydrogen bonding contribute to this enhanced stability by restricting polymer chain movement and dissipating thermal energy. nih.govd-nb.info

Flame Retardancy : The high nitrogen content and aromatic structure of benzimidazole make it an effective flame retardant. During combustion, benzimidazole groups promote the formation of a stable, insulating char layer on the material's surface. researchgate.net This char layer acts as a barrier, limiting the transfer of heat and the release of flammable gases, thus quenching the flame. mdpi.com Benzimidazole-based additives, particularly those containing phosphorus, create a synergistic P-N flame-retardant effect, leading to materials with high Limiting Oxygen Index (LOI) values and significantly reduced heat release rates. mdpi.com

Chemical Resistance : The stable heterocyclic ring of benzimidazole imparts excellent chemical resistance to the polymers that contain it. Polybenzimidazole membranes are known for their stability in harsh chemical environments, including strong acids and organic solvents, making them suitable for applications like gas separation and filtration under aggressive conditions. rsc.org

Fluorescent and Photoactive Material Development

The conjugated π-system of the benzimidazole ring gives rise to intrinsic fluorescent and photoactive properties, making its derivatives promising candidates for optoelectronic applications.

Fluorescent Materials : Many benzimidazole derivatives are highly fluorescent, emitting light typically in the blue-green region of the spectrum with high quantum yields. researchgate.net The fluorescence properties can be tuned by modifying the substituents on the benzimidazole core. These materials have applications as biological probes and fluorescent dyes. nih.gov The incorporation of benzimidazole-based fluorescent molecules into other materials, such as metal-organic frameworks (MOFs), can lead to hybrid materials with enhanced emission intensity, suitable for use in chemical sensors. nih.gov The long hexadecyl chain on this compound could be advantageous in this context, as it can improve solubility in organic matrices and prevent aggregation-induced quenching of fluorescence.

Chemosensing Platform Design

The benzimidazole moiety is a prominent structural unit in the design of fluorescent and colorimetric chemosensors due to its exceptional coordination ability with metal ions and its capacity to engage in various photophysical processes. openresearchlibrary.orgresearchgate.net Derivatives of benzimidazole are extensively utilized in the development of sensors for a wide array of analytes, including metal ions, anions, and neutral organic molecules. benthamdirect.com

The sensing mechanism in benzimidazole-based chemosensors often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). researchgate.net The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, leading to detectable changes in the fluorescence or absorption spectra of the molecule. ijournals.cn For instance, benzimidazole derivatives have been engineered to selectively detect ions like Cu²⁺, Zn²⁺, Fe²⁺, and Fe³⁺ in aqueous media. openresearchlibrary.orgnih.gov The interaction with the target ion can lead to fluorescence quenching ('turn-off' sensing) or enhancement ('turn-on' sensing), sometimes with a significant shift in the emission wavelength, which allows for ratiometric detection. openresearchlibrary.org

While specific studies on this compound as a chemosensor are not extensively documented, the presence of the long hexadecyl chain is expected to influence its solubility and aggregation behavior in different media. This lipophilic chain can be exploited to:

Enhance solubility in non-polar organic solvents or facilitate incorporation into polymeric matrices and thin films.

Promote self-assembly into micelles or vesicles in aqueous solutions, creating microenvironments that can modulate the sensing behavior.

Anchor the sensor molecule to surfaces or interfaces for the development of solid-state sensing devices.

The fundamental sensing capability resides in the benzimidazole headgroup, which can be further functionalized to tune its selectivity and sensitivity towards specific analytes.

Table 1: Examples of Benzimidazole Derivatives in Chemosensing

Benzimidazole Derivative TypeTarget AnalyteSensing MechanismObservable Change
Schiff-base derivativeCu²⁺ / Zn²⁺Fluorescence quenching / enhancementTurn-off / Turn-on fluorescence
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Cu²⁺ / Zn²⁺Inhibition of ESIPTFluorescence quenching / Ratiometric turn-on
BODIPY-functionalized benzimidazoleHydrogen sulfate (B86663) (HSO₄⁻)Protonation of benzimidazole NHColor change from pink to yellow
1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivativePicric AcidFluorescence quenchingDecrease in fluorescence intensity

Crystal Engineering and Supramolecular Assembly Applications

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The benzimidazole scaffold is a versatile building block for constructing supramolecular architectures due to its ability to participate in a variety of non-covalent interactions. openresearchlibrary.orgresearchgate.net These interactions include:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as an acceptor.

π-π Stacking: The aromatic benzimidazole ring system facilitates π-π stacking interactions, which play a crucial role in the organization of molecules in the solid state. researchgate.net

Metal Coordination: The nitrogen atoms of the imidazole ring can coordinate with various metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. openresearchlibrary.orgresearchgate.net

The introduction of a long alkyl chain, such as the hexadecyl group in this compound, adds another dimension to the supramolecular assembly. The aliphatic chains introduce van der Waals and hydrophobic interactions, which can direct the packing of the molecules into specific arrangements, such as lamellar or columnar structures. This amphiphilic nature, combining a polar headgroup (benzimidazole) with a non-polar tail (hexadecyl chain), is conducive to the formation of liquid crystalline phases and highly ordered self-assembled monolayers on surfaces.

These supramolecular structures have potential applications in areas like sensing, photoluminescence, and the fabrication of nanostructures. openresearchlibrary.orgresearchgate.net For example, benzimidazole-based supramolecular gels, formed through self-assembly, can act as smart materials responsive to external stimuli like ions. benthamdirect.com

Organic Solderability Preservatives in Electronic Applications

In the manufacturing of printed circuit boards (PCBs), a surface finish is applied to the copper traces to protect them from oxidation and to ensure good solderability. Organic Solderability Preservatives (OSPs) are a widely used type of surface finish due to their low cost, environmental friendliness, and ability to provide a coplanar surface. wikipedia.orgpcbastore.com

The active components in OSP formulations are often azole compounds, including substituted benzimidazoles. wikipedia.orgpcbastore.com These molecules work by adsorbing onto the copper surface and forming a thin, protective organic film. This film is created through the formation of coordination bonds between the nitrogen atoms of the benzimidazole ring and the copper atoms on the surface. wikipedia.org

Long-chain alkyl benzimidazoles, such as this compound, are particularly effective in this application. The long alkyl chain enhances the protective properties of the film by creating a denser, more hydrophobic barrier that repels moisture and corrosive agents. electronics.org This protective layer prevents the copper from oxidizing during storage and handling but is readily displaced by the flux during the soldering process, allowing for the formation of a reliable solder joint. elepcb.com Formulations may combine different benzimidazole derivatives, such as long-chain alkyl and aryl benzimidazoles, to improve the high-temperature resistance of the OSP film, which is crucial for lead-free soldering processes that operate at higher temperatures. google.com

Molecularly Imprinted Polymers (MIPs) Utilizing Benzimidazole as a Templating Agent

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule (the "template"). rsc.orgmdpi.com This "molecular memory" allows MIPs to selectively recognize and bind to the template molecule, making them useful in applications such as chemical sensing, separations, and drug delivery. mdpi.comnih.gov

The benzimidazole structure can play a key role in the synthesis of MIPs in two ways:

As a Template: When a benzimidazole derivative is used as the template molecule, the resulting MIP will have cavities specifically designed to recognize and bind other benzimidazole-containing compounds. This approach has been used to create MIPs for the selective extraction of benzimidazole-based fungicides from water samples. nih.gov

As a Functional Monomer: A polymerizable group can be attached to the benzimidazole scaffold, allowing it to act as a functional monomer. In this role, the benzimidazole unit interacts with the template molecule through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) during the pre-polymerization step. nih.gov After polymerization and removal of the template, the benzimidazole units are positioned within the polymer matrix to create the specific binding sites. The ability of the benzimidazole ring to form multiple types of interactions makes it an effective functional monomer for creating highly selective MIPs.

The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule and a porogenic solvent. mdpi.com After the polymer is formed, the template is removed, leaving behind the specific recognition sites.

Table 2: Components in the Synthesis of a Typical Molecularly Imprinted Polymer

ComponentRoleExample
Template The target molecule around which the polymer is formed.Thiabendazole (a benzimidazole fungicide) nih.gov
Functional Monomer Interacts with the template to form a pre-polymerization complex.Methacrylic acid (MAA) nih.gov
Cross-linker Forms the rigid polymer matrix around the template-monomer complex.Ethylene glycol dimethacrylate (EGDMA) nih.gov
Initiator Starts the polymerization reaction.2,2'-Azobisisobutyronitrile (AIBN)
Porogen (Solvent) Solubilizes the components and helps form the porous structure.Acetonitrile (B52724) / Toluene nih.gov

Role in Dye Synthesis and Applications

Benzimidazole derivatives are important building blocks in the synthesis of organic dyes and pigments. nih.govorganic-chemistry.org Their rigid, aromatic structure can be incorporated into larger chromophoric systems to influence their color, photophysical properties, and stability.

In the design of functional dyes, the benzimidazole moiety can act as:

An Electron Acceptor or Donor: Depending on the substitution pattern, the benzimidazole unit can be tuned to have electron-accepting or electron-donating properties, which is crucial for creating dyes with intramolecular charge transfer (ICT) characteristics.

A Core for Hetarylazo Dyes: Benzimidazole rings can be part of hetarylazo pyrazolone (B3327878) dyes, where the properties of the dye are influenced by the benzimidazole structure. researchgate.net

The synthesis of benzimidazole-containing dyes often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. beilstein-journals.orgorientjchem.org The specific properties of the resulting dye, such as its absorption and emission wavelengths, can be finely tuned by modifying the substituents on the benzimidazole ring and the other parts of the dye molecule. While this compound itself is not a dye, its core structure is representative of the benzimidazole scaffold used in more complex dye molecules. The hexadecyl chain could be used to improve the solubility of a dye in organic media or to promote its organization in thin films for optoelectronic applications.

In Vitro Biological Activity and Mechanistic Investigations of 1 Hexadecyl 1h Benzimidazole Derivatives

Antimicrobial Activity Profile (In Vitro Studies)

Benzimidazole (B57391) derivatives are noted for their broad-spectrum antimicrobial potential, which has been the focus of numerous research endeavors to combat the rise of drug-resistant microbes. nih.govpjmonline.org

Antibacterial Efficacy (e.g., against Gram-Positive and Gram-Negative Bacterial Strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella spp.)

Derivatives of the benzimidazole scaffold have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that certain substituted benzimidazoles exhibit moderate to good inhibitory action against Staphylococcus species. pjmonline.org For instance, some benzimidazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa often present a greater challenge due to their complex outer membrane. nih.govnih.govmdpi.comresearchgate.net However, specific benzimidazole-based compounds have been developed that show activity against these pathogens. nih.gov One study found that a particular benzimidazole derivative, compound 6c , was potent against a TolC mutant strain of E. coli with a Minimum Inhibitory Concentration (MIC) of 2 μg/ml. nih.gov While its activity was diminished against wild-type strains with intact efflux pumps, combining it with colistin (B93849) helped restore its antibacterial effect against E. coli, K. pneumoniae, and P. aeruginosa, with MICs in the range of 8-16 μg/ml. nih.gov Other research has also highlighted benzimidazole-triazole hybrids with notable activity against E. coli and S. aureus. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

Compound/Derivative Class Bacterial Strain Activity (MIC in µg/mL) Reference
Benzimidazole Derivative 6c E. coli (TolC mutant) 2 nih.gov
Benzimidazole Derivative 6c + Colistin E. coli (Wild-type) 8-16 nih.gov
Benzimidazole Derivative 6c + Colistin K. pneumoniae 8-16 nih.gov
Benzimidazole Derivative 6c + Colistin P. aeruginosa 8-16 nih.gov
Benzimidazole-Triazole Hybrid 2d E. coli 3.125 mdpi.com
Benzimidazole-Triazole Hybrid 2k S. aureus 12.5 mdpi.com
N-substituted 6-chloro-1H-benzimidazole 4k E. coli 2-16 rsc.org

This table is for illustrative purposes and includes data for various benzimidazole derivatives, not specifically 1-Hexadecyl-1H-benzimidazole, to show the general antibacterial potential of the chemical class.

Antifungal Efficacy (e.g., against Candida albicans, Sclerotinia sclerotiorum, Botrytis cinerea)

The antifungal properties of benzimidazoles are well-documented, with some compounds inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Numerous studies have demonstrated the efficacy of benzimidazole derivatives against a range of fungal pathogens.

Notably, certain benzimidazole-hydrazone compounds have shown significant activity against Candida species. nih.gov Some derivatives have exhibited antifungal activity against C. albicans comparable to the standard drug nystatin. pjmonline.org Research on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives also identified compounds with potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL. rsc.org

Plant pathogenic fungi are also susceptible to benzimidazole derivatives. Studies have investigated their effects on species like Sclerotinia sclerotiorum and Botrytis cinerea, which cause significant agricultural damage. scielo.brnih.govcreamjournal.orgresearchgate.net Research has shown that various fungicides, including benzimidazole types like thiophanate-methyl, can inhibit the mycelial growth of S. sclerotiorum. researchgate.net Similarly, compounds have been tested against B. cinerea, a common plant pathogen, with some showing inhibitory effects on its growth. scielo.br

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives

Compound/Derivative Class Fungal Strain Activity (MIC in µg/mL) Reference
Benzimidazole-hydrazones Candida species Notable Activity nih.gov
Compound 19 (Benzene substituted) Candida strains High Inhibition pjmonline.org
N-substituted 6-nitro-1H-benzimidazole 4k Candida albicans 8-16 rsc.org
N-substituted 6-nitro-1H-benzimidazole 4k Aspergillus niger 8-16 rsc.org

This table is for illustrative purposes and includes data for various benzimidazole derivatives to show the general antifungal potential of the chemical class.

Antiviral Activity (e.g., against Hepatitis C Virus (HCV), West Nile Virus (WNV), Dengue Virus (DENV), Japanese Encephalitis Virus (JEV))

Benzimidazole derivatives have emerged as a promising class of antiviral agents, particularly against flaviviruses. researchgate.netmdpi.com The RNA-dependent RNA polymerase (RdRP) of the Hepatitis C virus (HCV) has been a key target for benzimidazole-based inhibitors. nih.gov Certain compounds act as allosteric inhibitors, effectively blocking the polymerase's activity and interfering with HCV RNA replication in cell cultures. nih.gov For example, one benzimidazole compound demonstrated a dose-dependent reduction of both viral RNA and NS3 protein synthesis with an IC50 of approximately 0.35 μM. nih.gov

Research has also explored the activity of N-alkyl derivatives of benzimidazoles and benzotriazoles against the helicase enzymes of several Flaviviridae members, including HCV, West Nile Virus (WNV), Dengue Virus (DENV), and Japanese Encephalitis Virus (JEV). researchgate.net N-alkylation was found to enhance the inhibitory activity and selectivity towards the HCV NTPase/helicase. researchgate.net Specifically, 2-methyl, 2-ethyl, and 2-propyl derivatives were among the most active, with IC50 values around 6.5 μM. researchgate.net Other studies have also identified compounds with in vitro activity against DENV, WNV, ZIKV, and JEV. mdpi.com

Antiprotozoal and Anthelmintic Activity (e.g., against Acanthamoeba castellanii, Trichinella spiralis)

Benzimidazoles are widely recognized for their anthelmintic and antiprotozoal activities. nih.govresearchgate.net Their mechanism of action in helminths often involves binding to β-tubulin, which disrupts microtubule polymerization and thereby affects essential cellular processes. nih.govmdpi.com

While many studies focus on parasites like Giardia lamblia and Trichomonas vaginalis, some research has investigated the effect of benzimidazoles on other protozoa. nih.govmdpi.comnih.gov However, studies have shown little to no in vitro activity of several benzimidazole derivatives against Acanthamoeba polyphaga (a species related to Acanthamoeba castellanii). nih.govresearchgate.net The lack of susceptibility in some protozoa is potentially linked to differences in the β-tubulin protein sequence, which is the target for these compounds in susceptible organisms. nih.gov Information specifically detailing the activity of this compound against Trichinella spiralis is limited in the reviewed literature, although the benzimidazole class itself is a cornerstone of anthelmintic therapy.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. researchgate.netrjptonline.orgresearchgate.net Structure-activity relationship (SAR) studies aim to understand these dependencies to design more potent and selective agents.

Key findings from various SAR studies include:

Substitution at N-1: The substituent at the N-1 position of the benzimidazole ring significantly influences activity. The introduction of long alkyl chains, such as a hexadecyl group, can enhance lipophilicity, which may facilitate passage through microbial cell membranes.

Substitution at C-2: The C-2 position is a common site for modification. Attaching different aryl or heterocyclic groups at this position can drastically alter the antimicrobial spectrum and potency. researchgate.net For example, linking aminopyrimidinyl groups has been explored for activity against MRSA. researchgate.net

Substitution on the Benzene (B151609) Ring: Modifications on the fused benzene ring (positions 4, 5, 6, and 7) also play a crucial role. Halogenation, such as tetrahalogenation, has been shown to confer antibacterial activity, particularly against Staphylococcus species. pjmonline.org The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets. mdpi.com

Anti-Cancer and Antiproliferative Activity (In Vitro Cell Line Studies)

The benzimidazole scaffold is a key component in several anticancer agents, and its derivatives have been extensively evaluated for their antiproliferative activities against various cancer cell lines. nih.govacgpubs.orgnih.govfrontiersin.org These compounds can exert their effects through multiple mechanisms, including the inhibition of crucial enzymes like topoisomerases and kinases, or by disrupting microtubule polymerization. acgpubs.orgnih.gov

Studies on fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. acgpubs.org For example, compounds ORT14 (para-fluoro) and ORT15 (ortho-fluoro) showed potent activity, suggesting that the position of the fluorine atom on a phenyl ring at the C-2 position is critical for efficacy. acgpubs.org Another study on benzimidazole/1,2,3-triazole hybrids identified compounds 6i and 10e as highly potent against the MCF-7 breast cancer cell line, with IC50 values of 28 nM and 24 nM, respectively. frontiersin.org These compounds also showed promising tumor-cell selectivity, with no significant impact on non-tumor MCF-10A cells at a concentration of 50 μM. frontiersin.org

Table 3: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives

Compound/Derivative Class Cancer Cell Line Activity (IC50) Reference
Benzimidazole/1,2,3-triazole Hybrid 6i MCF-7 (Breast) 28 nM frontiersin.org
Benzimidazole/1,2,3-triazole Hybrid 10e MCF-7 (Breast) 24 nM frontiersin.org
N-substituted 6-chloro-1H-benzimidazole 1d Various 1.84 - 10.28 µg/mL rsc.org

This table is for illustrative purposes and includes data for various benzimidazole derivatives to show the general anticancer potential of the chemical class.

The antiproliferative effects are often linked to the induction of apoptosis. nih.gov Certain benzimidazole derivatives have been shown to promote apoptotic cell death in cancer cells, as confirmed by assays measuring the activity of caspases 3 and 7. nih.gov The structural similarity of benzimidazole to the quinazoline (B50416) core, found in several EGFR kinase inhibitors, suggests that some derivatives may act by targeting this specific signaling pathway. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Klebsiella pneumoniae
Colistin
Candida albicans
Sclerotinia sclerotiorum
Botrytis cinerea
Nystatin
Aspergillus niger
Thiophanate-methyl
Hepatitis C Virus (HCV)
West Nile Virus (WNV)
Dengue Virus (DENV)
Japanese Encephalitis Virus (JEV)
Zika Virus (ZIKV)
Acanthamoeba castellanii
Trichinella spiralis
Giardia lamblia
Trichomonas vaginalis
Acanthamoeba polyphaga
Methotrexate
Erlotinib (B232)
Paclitaxel
Ciprofloxacin

Cytotoxicity Studies on Various Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, HeLa, MDA-MB-231, A549)

Derivatives of 1-alkyl-1H-benzimidazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often dose-dependent. researchgate.netjksus.org For instance, studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed that N-substitution with straight-chain alkyl groups generally enhances antiproliferative activity compared to unsubstituted counterparts. nih.gov

The cytotoxic effects of various benzimidazole derivatives have been evaluated against multiple cancer cell lines, including:

MCF-7 (Breast Cancer): Certain benzimidazole derivatives show high cytotoxic activity against MCF-7 cells, with IC50 values as low as 8.86±1.10 μg/mL for some compounds. waocp.orgwaocp.org Other derivatives have exhibited moderate toxicity with IC50 values around 29-31 μg/mL. waocp.orgwaocp.org

HepG-2 (Liver Cancer): Benzimidazole derivatives have shown potent cytotoxicity against HepG2 cells, with some compounds recording IC50 values of 15.58 µM, demonstrating a stronger effect than the reference drug cisplatin (B142131) in some studies. researchgate.netjksus.org

HCT-116 (Colon Cancer): Moderate cytotoxic activity has been observed against HCT-116 cell lines, with IC50 values for some derivatives recorded at 16.18±3.85 μg/mL and 24.08±0.31 μg/mL. waocp.orgwaocp.org

HeLa (Cervical Cancer): Fluoro-substituted 2-phenyl-1H-benzimidazole derivatives have shown significant antiproliferative activity against HeLa cells, with some compounds exhibiting very low IC50 values, such as 0.188 µM. researchgate.netacgpubs.org

MDA-MB-231 (Breast Cancer): Potent cytotoxicity has been reported against this cell line. nih.gov For example, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to be more active than the standard drug doxorubicin, with IC50 values as low as 1.18 µM. nih.gov

A549 (Lung Cancer): High cytotoxic activity has been demonstrated against A549 lung carcinoma cells. researchgate.netjksus.org Certain derivatives exhibited better cytotoxicity than doxorubicin, with IC50 values of 3.31 µM. nih.gov Another study found an IC50 value of 15.80 μg/mL for a different derivative. researchgate.netjksus.org

Derivative TypeCell LineReported IC50 ValueReference
Benzimidazole-1,3,4-oxadiazole hybrid (Compound 10)MDA-MB-2311.18 µM nih.gov
Benzimidazole-1,3,4-oxadiazole hybrid (Compound 10)A5493.31 µM nih.gov
Benzimidazole derivative (se-182)HepG215.58 µM researchgate.netjksus.org
Benzimidazole derivative (se-182)A54915.80 µg/mL researchgate.netjksus.org
Benzimidazole derivative 2HCT-11616.18±3.85 μg/mL waocp.orgwaocp.org
Benzimidazole derivative 4MCF-78.86±1.10 μg/mL waocp.orgwaocp.org
5-methyl-2-(ortho-fluorophenyl)-1H-benzimidazole (ORT15)HeLa0.354 µM acgpubs.org
5-methyl-2-(ortho-fluorophenyl)-1H-benzimidazole (ORT15)HepG20.177 µM acgpubs.org

Molecular Mechanisms of Antiproliferative Action (e.g., DNA Intercalation, Apoptosis Induction, Modulation of Cellular Pathways)

The anticancer effects of benzimidazole derivatives are executed through various molecular mechanisms. These compounds can interfere with fundamental cellular processes, leading to cell death and the inhibition of proliferation. nih.gov

DNA Intercalation: The planar structure of the benzimidazole ring allows it to bind with DNA, potentially through intercalation between base pairs or by binding to the minor groove. researchgate.netscispace.com This interaction can inhibit nucleic acid synthesis and disrupt DNA replication, ultimately preventing cancer cell proliferation. researchgate.net Some novel benzimidazole derivatives have been shown to be DNA minor groove binders that inhibit topoisomerase II activity and in vitro transcription. scispace.com

Apoptosis Induction: Many benzimidazole derivatives induce programmed cell death, or apoptosis, in cancer cells. scispace.com Mechanistic studies show that these compounds can trigger the intrinsic pathway of apoptosis by activating key enzymes like CASPASE 9 and CASPASE 3. scispace.com The induction of both early and late apoptosis has been observed in cell lines such as MDA-MB-231 and A549 following treatment with specific benzimidazole-oxadiazole hybrids. rsc.org

Modulation of Cellular Pathways (Cell Cycle Arrest): These compounds can also halt the progression of the cell cycle. For example, treatment of Molt4 leukemic cells with a novel benzimidazole derivative led to cell cycle arrest at the G2/M phase. scispace.com In other studies, various derivatives have been shown to arrest the cell cycle at the G1 or G2 phases in breast (MDA-MB-231), lung (A549), and ovarian (SKOV3) cancer cells. nih.govrsc.org

Enzyme Inhibition in Cancer-Related Pathways

Benzimidazole derivatives have been identified as potent inhibitors of several enzymes that are crucial for cancer cell growth and survival. Their ability to target these enzymes makes them attractive candidates for targeted cancer therapy. nih.govnih.govfrontiersin.org

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase involved in cell proliferation, and its upregulation is common in many human tumors. nih.gov Certain benzimidazole-based hybrids have shown significant inhibitory activity against EGFR kinase, with IC50 values comparable to the established inhibitor erlotinib (IC50 0.39 μM). nih.gov The benzimidazole structure is similar to quinazoline, a core component of first-generation EGFR inhibitors, allowing it to interact with key residues like Met769 in the EGFR binding pocket. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Some 2-aryl benzimidazoles have been designed as multi-target inhibitors, showing inhibitory effects against VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov

Topoisomerase I/II: Topoisomerases are essential enzymes that manage the topology of DNA during replication. Benzimidazole derivatives have been reported to act as inhibitors of both Topoisomerase I and Topoisomerase II. nih.govnih.govfrontiersin.org One derivative exhibited notable growth inhibition by targeting the topoisomerase enzyme. nih.gov

Poly(ADP-ribose) polymerase (PARP): PARP is an enzyme involved in DNA repair. Inhibition of PARP is a key strategy for treating certain cancers. Benzimidazole derivatives are known to act as PARP inhibitors. nih.govnih.govfrontiersin.org

Dihydrofolate Reductase (DHFR): DHFR is an enzyme involved in the synthesis of nucleic acids. Some N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as promising DHFR inhibitors, with one compound showing an IC50 of 2.35 μM. rsc.org

Aromatase: This enzyme is involved in estrogen synthesis, and its inhibition is a strategy for treating hormone-dependent breast cancer. Benzimidazole derivatives have been reported to inhibit aromatase. nih.govfrontiersin.org

Enzyme TargetDerivative TypeReported IC50 ValueReference
EGFR KinaseBenzimidazole-1,3,4-oxadiazole hybrid (Compound 10)0.33 µM nih.gov
EGFR KinaseBenzimidazole-1,3,4-oxadiazole hybrid (Compound 13)0.38 µM nih.gov
EGFRBenzimidazole/1,2,3-triazole hybrid (Compound 10e)73 nM frontiersin.org
EGFRBenzimidazole/1,2,3-triazole hybrid (Compound 6i)78 nM frontiersin.org
DHFRN,2,6-Trisubstituted 1H-benzimidazole (Compound 4c)2.35 µM rsc.org

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of benzimidazole derivatives. researchgate.netnih.gov Research indicates that the biological activity is strongly dependent on the nature and position of substituents on the benzimidazole core. acs.orgnih.gov

Substitution at N-1: The introduction of an aliphatic chain at the N-1 position significantly influences cytotoxic efficacy. Studies have shown that for N-alkylated 2-phenyl-1H-benzimidazole derivatives, there is a linear increase in anticancer effects as the alkyl chain length increases from one to five carbons. nih.gov This suggests that increased lipophilicity enhances the compound's ability to cross cell membranes and interact with intracellular targets. However, this effect may plateau or decrease with excessively long chains. nih.gov

Substitution at C-2: The substituent at the C-2 position also plays a critical role. Attaching different aromatic or heterocyclic rings at this position can modulate the compound's interaction with biological targets. For example, the presence of a p-methoxy substituted phenyl ring at C-2, combined with a heptyl group at N-1, resulted in the most effective compound against the MDA-MB-231 cell line in one study. nih.gov

Substitution on the Benzene Ring: Modifications to the fused benzene ring, such as the addition of fluorine atoms, can enhance cytotoxic activity. acgpubs.org SAR studies of fluoro-substituted benzimidazoles revealed that compounds with ortho- and para-fluoro substitutions on the C-2 phenyl ring are generally more active than their meta-fluoro counterparts. researchgate.netacgpubs.org

Enzyme and Receptor Modulation Beyond Oncology

The therapeutic potential of this compound derivatives is not limited to oncology. These compounds also interact with enzymes relevant to other conditions, such as neurodegenerative diseases.

Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. physchemres.org Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. biointerfaceresearch.comnih.gov Numerous studies have shown that benzimidazole derivatives are effective inhibitors of both AChE and BChE. nih.govbohrium.comnih.gov

The inhibitory potential can be significant, with some benzimidazole-based thiazole (B1198619) and oxazole (B20620) analogues showing IC50 values in the low micromolar and even nanomolar range, often more potent than the standard drug Donepezil. nih.govnih.gov For example, one series of benzimidazole-triazole hybrids produced compounds with IC50 values against AChE as low as 29.5 ± 1.2 nM. nih.gov The substitution pattern on the benzimidazole core dictates the potency and selectivity of inhibition. bohrium.com

Derivative TypeEnzymeReported IC50 ValueReference
Benzimidazole-thiazole hybrid (Analogue 21)AChE0.10 ± 0.05 µM nih.gov
Benzimidazole-thiazole hybrid (Analogue 21)BChE0.20 ± 0.05 µM nih.gov
Benzimidazole-oxazole hybrid (Analogue 9)AChE0.10 ± 0.050 µM nih.gov
Benzimidazole-oxazole hybrid (Analogue 9)BChE0.20 ± 0.050 µM nih.gov
Benzimidazole-triazole hybrid (Compound 3h)AChE29.5 ± 1.2 nM nih.gov

Phosphodiesterase Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers involved in crucial signaling pathways in the brain. researchgate.net PDE10A inhibitors are being investigated as potential treatments for schizophrenia and other neuropsychiatric disorders.

Novel classes of benzimidazole derivatives have been designed and synthesized as potent PDE10A inhibitors. nih.govnih.gov Starting from a lead compound, researchers have optimized the benzimidazole structure to enhance PDE10A inhibitory activity while reducing off-target effects, such as inhibition of cytochrome P450 enzymes like CYP1A2. researchgate.netnih.gov For instance, the introduction of an isopropyl group at the 2-position and a methoxy (B1213986) group at the 5-position of the benzimidazole ring led to a compound with potent PDE10A inhibition and reduced CYP1A2 activity. researchgate.net

α-Glucosidase Inhibition

The benzimidazole scaffold is a recurring motif in the design of α-glucosidase inhibitors, which are crucial in managing postprandial hyperglycemia. Various in vitro studies have demonstrated the potential of benzimidazole derivatives to inhibit this enzyme, which is responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Several synthesized benzimidazole derivatives have shown potent inhibitory activity against yeast and rat intestinal α-glucosidase. For instance, in one study, compounds designated as 3c and 3e exhibited significant inhibition of both yeast and rat intestinal α-glucosidase. researchgate.net Compound 3e was identified as a particularly potent inhibitor of intestinal α-glucosidase with an IC50 value of 99.4 µM. researchgate.net Another series of benzimidazole-urea derivatives also displayed notable α-glucosidase inhibition, with IC50 values for the most active compounds ranging from 17.47 µM to 23.01 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 15.41 ± 0.32 µM). nih.gov The inhibitory potential of these compounds is often attributed to the structural features of the benzimidazole core, which can be modified to enhance binding to the enzyme's active site. nih.gov

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound IC50 (µM) Source
Derivative 3e 99.4 researchgate.net
Derivative 3c 17.47 ± 0.03 nih.gov
Derivative 3e 21.97 ± 0.19 nih.gov
Derivative 3g 23.01 ± 0.12 nih.gov
Acarbose (Standard) 15.41 ± 0.32 nih.gov

tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition

The enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD) is essential for the survival of many bacterial pathogens, making it a key target for the development of new antibiotics. nih.govnih.gov TrmD catalyzes the transfer of a methyl group to tRNA, a process critical for proper protein synthesis. nih.gov While extensive research has been conducted to find inhibitors of TrmD, leading to the discovery of potent compounds such as thienopyrimidinone derivatives, a review of the available scientific literature does not indicate that this compound or other benzimidazole derivatives have been investigated for their TrmD inhibitory activity. nih.govelsevierpure.com This represents an area where further research may be warranted to explore the potential of the benzimidazole scaffold against this bacterial target.

HIV-1 Reverse Transcriptase Inhibition

Benzimidazole derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). elsevierpure.com These compounds act by binding to an allosteric site on the reverse transcriptase enzyme, which is approximately 10Å from the polymerase active site. This binding induces a conformational change in the enzyme, distorting the catalytic residues and thereby inhibiting the replication of the virus. elsevierpure.com

The development of benzimidazole-based NNRTIs began in the early 1990s with the discovery of the 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs). elsevierpure.com Since then, numerous analogues have been synthesized and evaluated. For example, a series of 2-substituted-1-(2,6-difluorobenzyl)-benzimidazoles were tested, with the 4-methoxy substituted compound showing potent inhibition of wild-type HIV-1 RT with an IC50 of 0.0073 µM. elsevierpure.com The structure-activity relationship studies indicate that small, polar substituents on the benzimidazole nucleus can significantly enhance inhibitory activity. elsevierpure.com

Table 2: In Vitro Anti-HIV-1 Activity of Selected Benzimidazole Derivatives

Compound Class/Derivative Measurement Value (µM) Source
Oxazolo[4,5-b]benzimidazoles (OBZs) IC50 (RT activity) 57 - 775 elsevierpure.com
5-methyl substituted TBZ derivative EC50 1.9 elsevierpure.com
4-methoxy-benzimidazole derivative IC50 0.0073 elsevierpure.com
4-methoxy-benzimidazole derivative EC50 0.0046 elsevierpure.com
4-methyl-benzimidazole derivative IC50 0.20 elsevierpure.com
4-amino-benzimidazole derivative IC50 0.28 elsevierpure.com
4-N-methylacetamido-benzimidazole derivative IC50 0.32 elsevierpure.com

Glucokinase Activation

Glucokinase (GK) is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. researchgate.net Small-molecule allosteric activators of GK are considered a promising therapeutic strategy for type 2 diabetes. mit.edu The benzimidazole scaffold has been identified as a structural component in the development of such activators. semanticscholar.org

While specific data on this compound is not available, related benzamide (B126) and benzimidazole analogues have been designed and evaluated as GK activators. researchgate.netfigshare.com These compounds bind to an allosteric site on the GK enzyme, inducing a conformational change that enhances its catalytic activity. figshare.com In vitro assays are used to determine the extent of GK activation, often expressed as a "fold activation" value. For example, selected N-pyridin-2-yl benzamide analogues demonstrated excellent GK activity, with fold activation values around 2. nih.gov Computational docking studies often complement these in vitro assays to predict the binding interactions of the designed molecules with the GK protein. figshare.comnih.gov

Investigations into Protein-Ligand Interactions and Signal Transduction Pathways

The diverse biological effects of benzimidazole derivatives stem from their ability to interact with a wide range of protein targets, thereby modulating various signal transduction pathways. nih.gov The planar, aromatic, and heterocyclic nature of the benzimidazole ring system allows it to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules.

In silico docking and molecular dynamics simulations are frequently employed to elucidate these interactions at an atomic level. For example, molecular docking studies have been used to understand how benzimidazole derivatives bind to the active sites of protein kinases, β-tubulin, and topoisomerase. nih.gov These studies reveal key amino acid residues involved in the binding and help to explain the observed inhibitory activities.

Benzimidazole derivatives have been shown to modulate several critical signaling pathways. For instance, certain derivatives can influence the p53-dependent signaling pathway to induce cell death in cancer cells. nih.gov Others have been identified as modulators of metabotropic glutamate (B1630785) receptor 2 (mGluR2), which plays a role in synaptic transmission and neuroplasticity. The interaction of benzimidazoles with kinases can inhibit signaling pathways involved in cell proliferation, growth, and differentiation, highlighting their potential in cancer therapy.

Anti-inflammatory and Analgesic Properties (In Vitro Mechanistic Investigations)

The benzimidazole scaffold is recognized as a valuable pharmacophore for developing agents with anti-inflammatory properties. In vitro studies have focused on elucidating the mechanisms by which these compounds exert their effects, particularly through the modulation of key inflammatory mediators.

Modulation of Nitric Oxide and Tumor Necrosis Factor-alpha (TNF-α) Production

Inflammation is a complex process involving the production of various pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). Benzimidazole derivatives have been shown to inhibit the production of both of these molecules in vitro.

In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, certain benzimidazole derivatives have demonstrated potent inhibitory effects on NO and TNF-α secretion. For example, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative exhibited an IC50 value of 0.86 µM for nitric oxide inhibition and 1.87 µM for TNF-α production. Similarly, other studies have identified 1,2-diphenylbenzimidazole (B1360257) derivatives that effectively diminish the production of NO in vitro. The mechanism often involves the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Furthermore, some benzimidazoles have been shown to suppress TNF-α and IL-6, and to inhibit the NLRP3 inflammasome, shifting microglia towards an anti-inflammatory phenotype.

Antioxidant Capacity Assessments

Following extensive literature reviews, no specific studies detailing the in vitro antioxidant capacity of this compound were identified. However, the broader class of benzimidazole derivatives has been the subject of numerous investigations into their antioxidant potential. These studies often employ a variety of in vitro assays to elucidate the mechanisms and extent of their radical scavenging and reducing capabilities.

Commonly utilized methods for assessing the antioxidant activity of benzimidazole compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the measurement of lipid peroxidation inhibition. For instance, various synthesized benzimidazole derivatives have demonstrated moderate to good activity in DPPH radical scavenging and lipid peroxidation inhibition assays when compared to standard antioxidants.

The structural features of benzimidazole derivatives play a crucial role in their antioxidant effects. The presence and position of substituent groups on the benzimidazole ring system can significantly influence their ability to donate electrons or hydrogen atoms to neutralize free radicals. While specific data for the 1-hexadecyl substituted derivative is not available, research on other N-alkylated benzimidazoles could provide insights into how such a long alkyl chain might influence the compound's physicochemical properties and, consequently, its antioxidant activity.

Anxiolytic Potential (In Vitro Mechanistic Investigations, e.g., GABA Transmission Hypothesis)

There is currently a lack of specific in vitro studies investigating the anxiolytic potential of this compound, including its interaction with GABAergic neurotransmission. The γ-aminobutyric acid (GABA) system, particularly the GABAA receptor, is a primary target for anxiolytic drugs. Benzodiazepines, a well-known class of anxiolytics, exert their effects by binding to a specific site on the GABAA receptor, enhancing the inhibitory effect of GABA.

Research has explored the interaction of various benzimidazole derivatives with GABAA receptors, suggesting that this heterocyclic scaffold could serve as a basis for the development of new anxiolytic agents. Some benzimidazole derivatives have shown an affinity for the GABAA receptor, indicating a potential mechanism for anxiolytic-like effects. Molecular docking studies on certain benzimidazoles have identified potential binding modes within the GABAA receptor complex. These computational approaches help in understanding the structural requirements for interaction with the receptor and guide the design of new compounds with desired pharmacological profiles.

While no direct evidence links this compound to GABAA receptor modulation, the general interest in benzimidazoles as ligands for this receptor suggests that it could be a candidate for future investigation. The lipophilic nature of the hexadecyl chain would likely influence its ability to cross cell membranes and interact with the transmembrane domains of the receptor, which could be a factor in any potential modulatory activity. However, without experimental data, any discussion on its anxiolytic potential remains speculative.

Agrochemical Applications of Benzimidazole Derivatives

Development as Fungicides in Crop Protection

The benzimidazole (B57391) class of fungicides, introduced in the late 1960s, represented a significant advancement in the control of a wide range of fungal diseases in crops. nih.gov These systemic fungicides are effective against numerous ascomycetes and basidiomycetes and have been applied to cereals, fruits, and vegetables. nih.govnih.govpreprints.org The primary mechanism of action for benzimidazole fungicides is the inhibition of β-tubulin polymerization, which disrupts fungal cell division (mitosis). nih.gov

Research into the structure-activity relationship of benzimidazole derivatives has been crucial in optimizing their fungicidal efficacy. A key area of investigation has been the modification of the substituent at the N-1 position of the benzimidazole ring. Studies on a series of 1-alkyl-1H-benzo[d]imidazoles have provided valuable insights into the influence of the alkyl chain length on antifungal activity.

One study systematically evaluated the antifungal properties of these compounds by varying the length of the alkyl chain. The research demonstrated that the antifungal activity is significantly dependent on the lipophilicity conferred by the alkyl substituent. The results indicated an optimal chain length for maximum efficacy. Specifically, 1-nonyl-1H-benzo[d]imidazole (a 9-carbon chain) and 1-decyl-1H-benzo[d]imidazole (a 10-carbon chain) exhibited the most potent antifungal activities. nih.gov

As the number of carbon atoms in the alkyl chain increased beyond this optimal length, a notable decrease in antifungal activity was observed. nih.gov This suggests that while a certain degree of lipophilicity is necessary for the compound to interact with and penetrate fungal cell membranes, an excessively long alkyl chain, such as the hexadecyl group (a 16-carbon chain) in 1-Hexadecyl-1H-benzimidazole, may hinder its efficacy. The increased lipophilicity of a longer chain can lead to reduced bioavailability or steric hindrance at the target site.

The table below summarizes the general trend observed in the structure-activity relationship of 1-alkyl-1H-benzo[d]imidazoles concerning their antifungal activity.

CompoundAlkyl Chain LengthRelative Antifungal Activity
1-Nonyl-1H-benzo[d]imidazole9High
1-Decyl-1H-benzo[d]imidazole10High
> 10 carbons> 10Decreasing
This compound 16 Predicted Low

These findings indicate that while the benzimidazole scaffold is a potent fungiphore, the development of this compound as a practical fungicide for crop protection is likely limited by the suboptimal length of its alkyl chain, which results in reduced antifungal activity compared to its shorter-chain analogues.

Development as Herbicides in Agricultural Systems

The potential application of benzimidazole derivatives as herbicides has also been a subject of scientific inquiry. However, based on available research, there is no specific information or significant findings regarding the development or evaluation of this compound as a herbicide in agricultural systems. While various substituted benzimidazoles have been synthesized and tested for herbicidal activity, the focus of this research has been on derivatives with different substitution patterns than a long N-alkyl chain. researchgate.net Therefore, the herbicidal potential of this compound remains unexplored in the scientific literature.

Concluding Remarks and Future Research Outlook for 1 Hexadecyl 1h Benzimidazole

Current Research Challenges and Opportunities in the Field

A primary challenge in the study of 1-Hexadecyl-1H-benzimidazole and similar long-chain alkylated benzimidazoles lies in their synthesis and purification. The introduction of a long alkyl chain can significantly alter the physicochemical properties of the parent benzimidazole (B57391) molecule, often leading to issues with solubility and crystallization, which can complicate reaction work-ups and purification processes. ijpcbs.com Developing more efficient and environmentally friendly synthetic methodologies, such as microwave-assisted synthesis or the use of green chemistry approaches, remains a key area of focus. impactfactor.orgresearchgate.net

Another significant hurdle is the comprehensive characterization of these compounds and their biological activities. While the benzimidazole core is known for a wide range of pharmacological effects, including antimicrobial and anticancer properties, the specific contributions of the hexadecyl chain to these activities are not yet fully elucidated. nih.govnih.gov There is a considerable opportunity for detailed structure-activity relationship (SAR) studies to understand how the lipophilicity and steric bulk of the hexadecyl group influence interactions with biological targets. impactfactor.org

Furthermore, the potential for these highly lipophilic compounds to exhibit non-specific biological effects or toxicity is a challenge that requires careful investigation. Opportunities exist for the development of targeted delivery systems and prodrug strategies to enhance the therapeutic index of these promising molecules. impactfactor.org

Emerging Trends and Novel Directions for Alkylated Benzimidazole Compound Development

The development of new alkylated benzimidazole compounds is being driven by several emerging trends. One significant trend is the design of hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. ymerdigital.com This approach aims to create multifunctional agents with enhanced efficacy or the ability to address multiple disease targets simultaneously.

The application of computational and in silico methods is also becoming increasingly integral to the design and development of novel benzimidazole derivatives. nih.gov Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can help predict the biological activity of new compounds, optimize their structures for improved potency and selectivity, and elucidate their mechanisms of action at the molecular level. nih.gov

There is also a growing interest in exploring the application of alkylated benzimidazoles beyond the traditional pharmaceutical realm. For instance, their unique physicochemical properties make them attractive candidates for use in materials science, such as in the development of corrosion inhibitors, organic electronics, and functional polymers. Research into N-alkyl polybenzimidazoles, including those with long alkyl chains, has shown that N-alkylation can improve the solubility and processability of these high-performance polymers.

Prospects for Multifunctional Applications and Interdisciplinary Research

The future of this compound and related compounds lies in their potential for multifunctional applications, which will necessitate a greater degree of interdisciplinary research. The inherent versatility of the benzimidazole scaffold, combined with the modulatory effects of the hexadecyl chain, opens up possibilities for developing agents that can, for example, exhibit both antimicrobial and anticancer activity, or function as both a therapeutic agent and a diagnostic tool. jchps.comresearchgate.netijpsjournal.com

Collaborations between medicinal chemists, biologists, materials scientists, and computational chemists will be crucial for unlocking the full potential of these compounds. For example, the development of this compound as a corrosion inhibitor for mild steel in acidic environments highlights the intersection of organic synthesis and materials science. researchgate.net Future research could explore the synergistic effects of combining these compounds with other corrosion inhibitors or incorporating them into protective coatings.

In the realm of medicine, interdisciplinary research could lead to the development of "theranostic" agents, where a fluorescently tagged version of this compound could be used for both imaging and targeted therapy. The exploration of these compounds in nanotechnology, for applications such as drug delivery and the development of novel biomaterials, also represents a promising avenue for future investigation. impactfactor.org The continued exploration of the fundamental chemistry and diverse applications of this compound and its congeners is poised to yield exciting discoveries with far-reaching scientific and technological implications.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-Hexadecyl-1H-benzimidazole, and how can reaction conditions be tailored for reproducibility?

  • Methodological Answer : The synthesis typically involves alkylation of 1H-benzimidazole with hexadecyl bromide under basic conditions. Key steps include:

  • Nucleophilic substitution : Use potassium carbonate or sodium hydride as a base in anhydrous DMF or THF at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
  • Validation : Monitor reaction progress via TLC and confirm structure using 1H^1H-NMR (e.g., δ 4.35 ppm for N–CH2_2–(CH2_2)14_{14}CH3_3) and ESI-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify alkyl chain integration and aromatic protons (e.g., benzimidazole ring protons at δ 7.2–8.3 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL (SHELX-2018) refines molecular geometry and packing interactions. Hydrogen bonding and van der Waals forces in the crystal lattice can explain solubility trends .
  • IR Spectroscopy : Confirm N–H stretching (≈3400 cm1^{-1}) and C–N/C=C vibrations (≈1600 cm1^{-1}) .

Advanced Research Questions

Q. How can molecular docking and DFT calculations predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes or viral proteases). Optimize alkyl chain conformation to enhance hydrophobic binding .
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set computes HOMO-LUMO gaps and electrostatic potential surfaces, correlating with antimicrobial or anticancer activity .
  • Validation : Cross-check computational results with in vitro assays (e.g., MIC values against E. coli or MTT assays on cancer cell lines) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent choice (DMSO vs. PBS), or alkyl chain purity. Standardize protocols per OECD guidelines .
  • Structural analogs : Compare with 1-ethyl or 1-benzyl derivatives to isolate hexadecyl-specific effects. SAR analysis may reveal chain length dependency .
  • Meta-analysis : Use tools like RevMan to aggregate data from PubMed/Scopus, adjusting for publication bias .

Q. What strategies improve the stability of this compound in aqueous formulations?

  • Methodological Answer :

  • Liposomal encapsulation : Use phosphatidylcholine/cholesterol liposomes (70:30 molar ratio) to enhance solubility and prevent hydrolysis .
  • pH optimization : Stabilize in buffered solutions (pH 6.5–7.5) to avoid protonation/deprotonation of the benzimidazole ring .
  • Accelerated stability testing : Conduct at 40°C/75% RH for 6 months, monitoring degradation via HPLC .

Q. How can crystallographic data inform the design of this compound co-crystals for enhanced bioavailability?

  • Methodological Answer :

  • Co-former selection : Use GRAS-listed carboxylic acids (e.g., succinic acid) to form hydrogen bonds with the benzimidazole N–H group .
  • SHELX refinement : Analyze crystal packing motifs (e.g., π-π stacking vs. alkyl chain interdigitation) to predict dissolution rates .
  • In vitro permeability : Compare co-crystal vs. parent compound using Caco-2 cell monolayers .

Methodological and Data Analysis Questions

Q. What statistical approaches validate the reproducibility of synthetic yields and spectroscopic data?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 32^2 for temperature and reaction time) to optimize yield .
  • Principal Component Analysis (PCA) : Cluster NMR/IR datasets to identify outliers or batch inconsistencies .
  • Interlab validation : Share samples with collaborative labs using harmonized SOPs to assess inter-rater reliability .

Q. How can researchers leverage patent databases to identify novel applications of this compound?

  • Methodological Answer :

  • Keyword search : Use Derwent Innovation or Lens.org with terms like “1H-benzimidazole alkyl derivative” + “antifungal” or “drug delivery” .
  • Claim analysis : Focus on composition-of-matter claims for formulation patents (e.g., USPTO Application No. US20200179421A1) .
  • Freedom-to-operate (FTO) : Consult legal experts to avoid infringement in target markets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.